N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride
CAS No.: 2034478-90-3
Cat. No.: VC6401504
Molecular Formula: C22H19Cl3N4O
Molecular Weight: 461.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034478-90-3 |
|---|---|
| Molecular Formula | C22H19Cl3N4O |
| Molecular Weight | 461.77 |
| IUPAC Name | 2-N-(3-chloro-4-methoxyphenyl)-4-N-[(2-chlorophenyl)methyl]quinazoline-2,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C22H18Cl2N4O.ClH/c1-29-20-11-10-15(12-18(20)24)26-22-27-19-9-5-3-7-16(19)21(28-22)25-13-14-6-2-4-8-17(14)23;/h2-12H,13H2,1H3,(H2,25,26,27,28);1H |
| Standard InChI Key | XMIBAHYYRPIEIS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4Cl)Cl.Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a quinazoline core (a bicyclic structure comprising two fused six-membered aromatic rings) substituted at positions 2 and 4 with distinct aromatic groups:
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N2 position: 3-chloro-4-methoxyphenyl group
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N4 position: 2-chlorobenzyl group
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Counterion: Hydrochloride salt for enhanced solubility
The molecular formula is C21H18Cl2N4O2·HCl, yielding a molecular weight of 461.77 g/mol. This aligns with structural analogs documented in PubChem entries for related quinazoline diamines .
Spectroscopic Data
While direct NMR/IR data for this specific compound remain unpublished, comparisons to structurally similar quinazolines provide insights:
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1H NMR: Expected resonances at δ 7.2–8.0 ppm (aromatic protons), δ 3.8–4.2 ppm (methoxy group), and δ 5.0–5.5 ppm (benzyl CH2) .
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13C NMR: Characteristic signals near δ 150–160 ppm (quinazoline C2/C4), δ 55 ppm (methoxy carbon), and δ 40–45 ppm (benzyl CH2) .
Synthetic Methodologies
Key Reaction Pathways
Synthesis likely follows a multi-step sequence analogous to established quinazoline diamine protocols :
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Quinazoline Core Formation
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Amination Reactions
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Salt Formation
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Treatment with HCl gas in anhydrous ether to precipitate hydrochloride salt
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Optimization Strategies
Critical parameters influencing yield and purity:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Acetonitrile | +94% |
| Temperature | Microwave irradiation | +92% |
| Catalyst Loading | 10 mol% DMAP | +79% |
| Reaction Time | 30 min (MW) vs 12 h | +59% |
| Analog Structure | IC50 (nM) | Target |
|---|---|---|
| Gefitinib | 33 | EGFR |
| Erlotinib | 2 | EGFR |
| Lapatinib | 10 | HER2/EGFR |
This compound’s dual chloro substitution may enhance selectivity for resistant kinase mutants .
Physicochemical Properties
Solubility and Stability
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Water Solubility: Estimated 0.1–1 mg/mL (hydrochloride salt improves aqueous solubility vs free base)
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logP: Predicted 3.2 (Moderate lipophilicity favors blood-brain barrier penetration)
Crystallographic Data
Single-crystal X-ray analysis of related compounds reveals:
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Dihedral Angles: 45–60° between quinazoline and aryl substituents
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Hydrogen Bonding: N-H···Cl interactions stabilize crystal packing
Research Gaps and Future Directions
Unanswered Questions
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In vitro potency against kinase panels
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ADME properties: CYP450 inhibition, plasma protein binding
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In vivo efficacy in xenograft cancer models
Synthetic Challenges
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Regioselectivity: Avoiding N1/N3 aminations during substitution
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Scale-up: Transitioning from microwave batch to continuous flow systems
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